Methyl 2-(pyrene-1-carbonyl)benzoate
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Overview
Description
Methyl 2-(pyrene-1-carbonyl)benzoate is an organic compound that features a pyrene moiety attached to a benzoate ester. Pyrene is a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties, making this compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(pyrene-1-carbonyl)benzoate typically involves the esterification of 2-(pyrene-1-carbonyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods:
Types of Reactions:
Oxidation: The pyrene moiety can undergo oxidation reactions, leading to the formation of pyrenequinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyrene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride for Friedel-Crafts acylation.
Major Products:
Oxidation: Pyrenequinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrene derivatives.
Scientific Research Applications
Methyl 2-(pyrene-1-carbonyl)benzoate has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong luminescence properties.
Biology: Employed in studying cell membrane dynamics and interactions.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its interaction with aromatic systems and its ability to participate in π-π stacking interactions. These interactions are crucial in its role as a fluorescent probe and in electronic applications. The molecular targets often include aromatic amino acids in proteins and nucleic acids .
Comparison with Similar Compounds
- Methyl 2-(naphthalen-1-carbonyl)benzoate
- Methyl 2-(anthracen-1-carbonyl)benzoate
Comparison: Methyl 2-(pyrene-1-carbonyl)benzoate is unique due to the pyrene moiety, which provides superior fluorescence and electronic properties compared to naphthalene and anthracene derivatives. This makes it more suitable for applications requiring high luminescence and electronic performance .
Properties
IUPAC Name |
methyl 2-(pyrene-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O3/c1-28-25(27)21-8-3-2-7-19(21)24(26)20-14-12-17-10-9-15-5-4-6-16-11-13-18(20)23(17)22(15)16/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZOWSBQQKFVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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